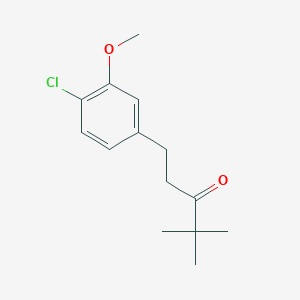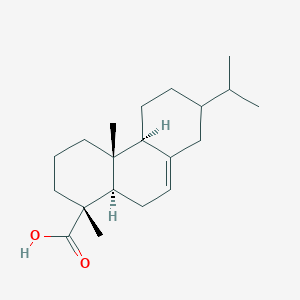
Δ2-Cefoxitin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cefoxitin is a semi-synthetic, broad-spectrum cephalosporin antibiotic for parenteral administration. It is derived from cephalosporin C, which is produced by Cephalosporium Acremonium .
Synthesis Analysis
Cefoxitin has been found to have impurities formed during a gradient reverse phase high performance liquid chromatography (HPLC) analysis of stress stability samples of the drug substance cefoxitin . One known impurity is a double-bond isomer of cefoxitin, Δ3-cefoxitin, which was easily prepared by base-catalysed isomerisation of cefoxitin .Molecular Structure Analysis
A new unknown impurity of cefoxitin was identified by LC-MS and characterized by (1H NMR, 13C NMR, LC/MS/MS, elemental analysis and FT-IR). Based on the spectral data, the impurity was named as, 3- [[(2R,3S)-[3-methoxy-3- N - [2- (thiophen-2-yl)acetamido]]-4-oxoazetidin-2-ylthio]-2- [(carbamoyloxy)methyl]]-acrylic acid .Chemical Reactions Analysis
The chemical reactions of cefoxitin involve the formation of impurities during stress stability studies. These impurities were identified and characterized using various analytical techniques .Physical And Chemical Properties Analysis
Cefoxitin is a semi-synthetic, broad-spectrum cephalosporin antibiotic. It is stable for at least three years when protected from moisture. At elevated temperature, the solid exhibits a biphasic decomposition pattern typified by an initial more rapid decomposition period followed by a slower decay period .Aplicaciones Científicas De Investigación
Broad Spectrum Antibacterial Activity
Cefoxitin is a β-lactam antibiotic derived from cephamycin C, a naturally occurring substance produced by Streptomyces lactamdurans . Its resistance to destruction by β-lactamases results in a broad spectrum of antibacterial activity which includes anaerobic as well as Gram-positive and Gram-negative aerobic bacteria .
Treatment of ESBL-Producing Klebsiella Pneumoniae
Cefoxitin has been used as a definitive treatment for extended-spectrum β-lactamase-producing Klebsiella pneumoniae bacteremia in intensive care units . The clinical efficacy of cefoxitin was found to be comparable to carbapenem therapy .
Reducing Selection of Carbapenem-Resistant Strains
The use of cefoxitin as a definitive antibiotic therapy could be a therapeutic option for some ESBL-KP bacteremia, sparing carbapenems and reducing the selection of carbapenem-resistant Pseudomonas aeruginosa strains .
Gold Nanoparticle-Based Drug Delivery
Gold nanoparticles have gained popularity as an effective drug delivery vehicle due to their unique features . Cefoxitin has been used as a reducing and stabilizing agent in the synthesis of gold nanoparticles .
Overcoming Resistance in Gram-Negative Pathogens
Cefoxitin, a second-generation cephalosporin, loses its potential due to modification in the porins (ompK35 and ompK36) of Gram-negative pathogens . However, the use of gold nanoparticles as a delivery tool has been proposed to revive the potential of cefoxitin against these pathogens .
Nano-Antibiotic Strategy
The combination of cefoxitin and gold nanoparticles represents a nano-antibiotic strategy to overcome resistance in clinical pathogens . This approach enhances the potency of the antibiotic and provides a new avenue for the treatment of resistant bacterial infections .
Safety And Hazards
Direcciones Futuras
Cefoxitin is used to treat infections caused by bacteria including pneumonia and other lower respiratory tract (lung) infections; and urinary tract, abdominal (stomach area), female reproductive organs, blood, bone, joint, and skin infections . As treatment of bacterial infections requires a large dose, impurities related to the active pharmaceutical ingredient is a significant concern . Therefore, future research may focus on improving the synthesis process to reduce impurities and enhance the efficacy of the drug.
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway of Δ2-Cefoxitin involves the conversion of 7-aminocephalosporanic acid (7-ACA) to cefoxitin through a series of chemical reactions.", "Starting Materials": [ "7-aminocephalosporanic acid (7-ACA)", "Methyl vinyl ketone", "Sodium borohydride", "Methanol", "Hydrogen chloride", "Sodium hydroxide", "Chloroacetic acid", "Triethylamine", "Benzene", "Acetic anhydride", "Dimethylformamide", "Sodium bicarbonate", "Water" ], "Reaction": [ "7-ACA is reacted with methyl vinyl ketone in the presence of sodium borohydride and methanol to form 7-aminodesacetoxycephalosporanic acid (7-ADCA).", "7-ADCA is then reacted with hydrochloric acid to form 7-aminodesacetoxycephalosporanic acid hydrochloride.", "The hydrochloride salt is then reacted with sodium hydroxide to form 7-aminodesacetoxycephalosporanic acid.", "7-aminodesacetoxycephalosporanic acid is then reacted with chloroacetic acid and triethylamine in benzene to form cefoxitin intermediate.", "The cefoxitin intermediate is then reacted with acetic anhydride and dimethylformamide in the presence of sodium bicarbonate and water to form Δ2-cefoxitin." ] } | |
Número CAS |
1422023-32-2 |
Nombre del producto |
Δ2-Cefoxitin |
Fórmula molecular |
C₁₆H₁₇N₃O₇S₂ |
Peso molecular |
427.45 |
Sinónimos |
(2R,6R,7S)-3-[[(Aminocarbonyl)oxy]methyl]-7-methoxy-8-oxo-7-[[2-(2-thienyl)acetyl]amino]-5-Thia-1-azabicyclo[4.2.0]oct-3-ene-2-carboxylic Acid_x000B_ |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethyl 2-(6-(acetoxymethyl)-5-oxo-2,3-dihydro-5H-spiro[indolizine-1,2'-[1,3]dioxolan]-7-yl)propanoate](/img/structure/B1144632.png)
![Ethyl 2-(6-cyano-5-oxo-2,3-dihydro-5H-spiro[indolizine-1,2'-[1,3]dioxolan]-7-yl)propanoate](/img/structure/B1144636.png)

![6-[4-(1-Carboxyethyl)phenyl]-5-oxohexanoic acid](/img/structure/B1144638.png)


